Reactivity Profile: Non‑Covalent vs. Covalent Mode of Action Relative to 3‑Bromo Analog
The 3‑bromo‑4,5‑dihydroisoxazole scaffold (exemplified by CAS 109770‑82‑3) functions as a weakly electrophilic covalent warhead that irreversibly modifies the active‑site cysteine (Cys277) of human transglutaminase 2 (TG2), with reported IC₅₀ values in the low micromolar range (e.g., 2–10 µM) [1]. In contrast, CAS 1193024‑89‑3 contains a 4‑methoxyphenyl substituent at C3 that lacks a leaving group, rendering it incapable of covalent bond formation with nucleophilic residues. This fundamental mechanistic distinction means that compounds within this class cannot be interchanged for applications that require (or must avoid) irreversible target engagement.
| Evidence Dimension | Covalent reactivity (presence/absence of electrophilic warhead) |
|---|---|
| Target Compound Data | No electrophilic leaving group; non‑covalent binding mode only |
| Comparator Or Baseline | tert‑Butyl ((3‑bromo‑4,5‑dihydroisoxazol‑5‑yl)methyl)carbamate (CAS 109770‑82‑3): covalent inhibitor of TG2 (IC₅₀ = 2–10 µM range) |
| Quantified Difference | Covalent (comparator) vs. non‑covalent (target compound) mechanism |
| Conditions | Biochemical TG2 inhibition assay; J. Med. Chem. 2014, 57, 9042–9064 [1] |
Why This Matters
Procurement of the wrong analog can introduce undesired covalent reactivity leading to off‑target toxicity or, conversely, fail to achieve the sustained target engagement required for covalent drug design.
- [1] Siegel, D.; et al. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. J. Med. Chem. 2014, 57, 9042–9064. View Source
